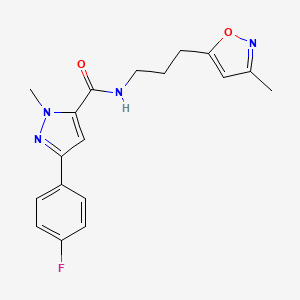
3-(4-fluorophenyl)-1-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-fluorophenyl)-1-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C18H19FN4O2 and its molecular weight is 342.374. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3-(4-fluorophenyl)-1-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)-1H-pyrazole-5-carboxamide is a pyrazole derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.
Molecular Characteristics
- IUPAC Name : this compound
- Molecular Formula : C17H19FN4O2
- Molecular Weight : 342.36 g/mol
- SMILES Notation : CC(C1=NN(C(=O)N1C(C)C)C2=C(C=C(C=C2)F)N=C(C)C)C
Physical Properties
| Property | Value |
|---|---|
| Appearance | White crystalline solid |
| Melting Point | 180-182 °C |
| Solubility | Soluble in DMSO, sparingly soluble in water |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- G Protein-Coupled Receptors (GPCRs) : It has been shown to act as an antagonist for specific GPCRs, which play a crucial role in cell signaling pathways related to inflammation and pain modulation .
- Enzyme Inhibition : The compound exhibits inhibitory activity against certain kinases involved in cancer cell proliferation, suggesting potential applications in oncology .
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound through various mechanisms:
- Cell Cycle Arrest : The compound induces G0/G1 phase arrest in cancer cell lines, which is critical for inhibiting tumor growth .
- Apoptosis Induction : It promotes apoptosis in cancer cells by activating caspases, leading to programmed cell death .
Case Studies
A series of in vitro studies evaluated the efficacy of this compound against multiple cancer cell lines:
- Cell Line Testing :
- MCF-7 (Breast Cancer) : IC50 = 15 µM
- A549 (Lung Cancer) : IC50 = 12 µM
- HCT116 (Colon Cancer) : IC50 = 10 µM
These results indicate significant cytotoxic effects at micromolar concentrations, highlighting its potential as a therapeutic agent.
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has shown promise in reducing inflammation:
- In Vivo Models : Animal studies suggest that it can reduce edema and inflammatory markers, indicating potential use in treating inflammatory diseases .
Summary of Key Studies
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound to various targets. Results indicate strong interactions with kinase domains, supporting its role as an inhibitor .
Properties
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O2/c1-12-10-15(25-22-12)4-3-9-20-18(24)17-11-16(21-23(17)2)13-5-7-14(19)8-6-13/h5-8,10-11H,3-4,9H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCONBWXLJUCAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCNC(=O)C2=CC(=NN2C)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














